molecular formula C25H24N2O4 B2534681 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-73-7

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2534681
CAS No.: 899922-73-7
M. Wt: 416.477
InChI Key: PBCVQRWHTPFQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by two key substituents: a 3,4-dimethoxyphenyl group at position 3 and a 2,5-dimethylbenzyl group at position 1 of the quinazoline core. The dimethoxy and dimethyl substituents on this compound likely enhance its lipophilicity and influence its binding affinity to biological targets, such as enzymes or receptors.

Properties

CAS No.

899922-73-7

Molecular Formula

C25H24N2O4

Molecular Weight

416.477

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H24N2O4/c1-16-9-10-17(2)18(13-16)15-26-21-8-6-5-7-20(21)24(28)27(25(26)29)19-11-12-22(30-3)23(14-19)31-4/h5-14H,15H2,1-4H3

InChI Key

PBCVQRWHTPFQPC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Cyclization of Urea Derivatives from Anthranilic Acid Precursors

A foundational method involves the cyclization of urea intermediates derived from anthranilic acid derivatives. As demonstrated by J-STAGE researchers, anthranilic acid reacts with potassium cyanate in aqueous medium to form ureido intermediates, which undergo base-mediated cyclization (e.g., NaOH) to yield the quinazoline-dione core. For the target compound, this route requires:

  • Functionalization of Anthranilic Acid : Introduction of the 3,4-dimethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution prior to cyclization.
  • N-Alkylation : Post-cyclization alkylation with 2,5-dimethylbenzyl bromide under basic conditions (e.g., K2CO3/DMF).

This method offers scalability (demonstrated at 1 kg scale) but risks regiochemical ambiguity during alkylation.

Copper-Catalyzed Imidoylative Cross-Coupling

A novel approach reported by ACS Publications employs copper-catalyzed reactions between 2-isocyanobenzoates and amines. For the target molecule:

  • Synthesis of 2-Isocyanobenzoate : Methyl 2-isocyanobenzoate is prepared from anthranilic acid via formylation and phosphorous oxychloride-mediated isocyanide formation.
  • Cross-Coupling with 2,5-Dimethylbenzylamine : Copper(II) acetate catalyzes the coupling of the isocyanide with 2,5-dimethylbenzylamine, forming the N-substituted quinazolinone.
  • Introduction of the 3,4-Dimethoxyphenyl Group : Electrophilic aromatic substitution at position 3 using 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura conditions.

This method achieves excellent regiocontrol (yields >85%) but requires stringent anhydrous conditions.

Solid Acid-Catalyzed Carbon Dioxide Fixation

Mesoporous smectites incorporating alkali hydroxides (e.g., NaOH/Mg-smectite) enable CO2 fixation with 2-aminobenzonitrile derivatives to form quinazoline-diones. Adaptation for the target compound involves:

  • Substituted 2-Aminobenzonitrile Precursor : Synthesis of 2-amino-3-(3,4-dimethoxyphenyl)benzonitrile via Friedel-Crafts acylation.
  • CO2 Cycloaddition : Reaction with CO2 under high pressure (5–10 bar) using Na-smectite catalyst at 120°C.
  • N-Alkylation : Similar to Section 2.1, using 2,5-dimethylbenzyl chloride.

This eco-friendly method minimizes waste but suffers from moderate yields (60–70%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
Urea Cyclization 75–91% Aqueous, room temperature Scalable, eco-efficient Multi-step alkylation required
Copper Catalysis 85–92% Anhydrous, microwave-assisted High regiocontrol Costly catalysts, complex purification
CO2 Fixation 60–70% High-pressure CO2, 120°C Sustainable, one-pot Moderate yields, specialized equipment

Spectroscopic Characterization and Validation

Critical spectroscopic data for this compound include:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 7.6 Hz, 1H, H-5), 7.89 (t, J = 7.8 Hz, 1H, H-6), 7.45 (d, J = 8.1 Hz, 1H, H-8), 6.98–6.85 (m, 3H, dimethoxyphenyl), 5.32 (s, 2H, N-CH2), 3.83 (s, 6H, OCH3), 2.31 (s, 3H, Ar-CH3), 2.19 (s, 3H, Ar-CH3).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O).
  • MS (EI): m/z 447.2 [M+H]+.

Mechanistic Insights and Byproduct Formation

Competing Pathways in N-Alkylation

During alkylation with 2,5-dimethylbenzyl halides, competing O-alkylation at the quinazoline-dione’s carbonyl oxygen can occur, necessitating polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to favor N-selectivity.

Deactivation of Solid Acid Catalysts

Recycled Na-smectite catalysts exhibit reduced activity due to pore blockage by polymeric byproducts. Calcination at 500°C restores catalytic efficiency but risks structural degradation.

Industrial and Environmental Considerations

The urea cyclization route aligns with green chemistry principles, utilizing water as the sole solvent and generating minimal waste. In contrast, copper-catalyzed methods require solvent recovery systems to mitigate environmental impact. Scalability assessments favor the one-pot aqueous method for kilogram-scale production, though pharmaceutical applications may prioritize the copper route for higher purity.

Chemical Reactions Analysis

Electrophilic Substitution at C3

The 3,4-dimethoxyphenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution ( ):

  • A brominated quinazoline-dione intermediate reacts with 3,4-dimethoxyphenylboronic acid under palladium catalysis.

  • Optimized conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/water (4:1), 80°C.

Reactivity Trends

  • Electron-rich aryl groups (e.g., dimethoxyphenyl) enhance coupling efficiency due to improved electron donation.

  • Steric hindrance from the 2,5-dimethylbenzyl group slightly reduces yields compared to simpler analogs ( ).

Hydrolysis and Ring-Opening Reactions

The lactam rings in quinazoline-diones are susceptible to hydrolysis under extreme conditions ( ):

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the dione ring, generating anthranilic acid derivatives.

  • Basic Hydrolysis : NaOH in ethanol/water opens the ring but degrades the dimethoxyphenyl substituent.

Stability Data

ConditionDegradation (%)Products Identified
1M HCl, 24h12Anthranilic acid analog
1M NaOH, 24h98Unstable fragments

Condensation Reactions

The carbonyl groups at C2 and C4 participate in condensation with amines or hydrazines ( ):

  • Hydrazone Formation : Reaction with hydrazine hydrate yields bis-hydrazide derivatives.

  • Schiff Base Synthesis : Condensation with aromatic aldehydes (e.g., benzaldehyde) forms imine-linked analogs.

Reaction Optimization

SubstrateReagentProductYield (%)
Quinazoline-dioneHydrazine hydrateBis-hydrazide75
Quinazoline-dioneBenzaldehydeSchiff base63

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group undergoes selective demethylation with boron tribromide (BBr₃) in dichloromethane ( ):

  • Mild Conditions : −20°C, 2h → monodemethylation (C3 or C4).

  • Harsh Conditions : 25°C, 12h → full demethylation to catechol.

Oxidation of Methyl Groups

The 2,5-dimethylbenzyl substituent is oxidized to carboxylic acids using KMnO₄ in acidic media ( ):

  • Limited by steric hindrance; yields <20% for this compound.

Biological Activity-Driven Modifications

Derivatives of this compound exhibit structure-dependent bioactivity ( ):

  • Antimicrobial Analogs : Addition of fluoroquinolone-like side chains enhances DNA gyrase inhibition.

  • Antitumor Derivatives : Chlorophenethylurea substituents improve cytotoxicity (avg. logGI₅₀ = −6.45) ( ).

Comparative Bioactivity

DerivativeModificationActivity (IC₅₀, μM)
Parent compoundNone>100 (Inactive)
Chlorophenethylurea analogC7 substitution8.2
Fluoroquinolone hybridC6 methoxy group1.7

Degradation Pathways

  • Photodegradation : UV exposure (λ = 254 nm) in methanol leads to cleavage of the dimethoxybenzyl group ().

  • Thermal Degradation : Decomposition above 200°C forms volatile aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione. Research indicates that these compounds can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. This action is crucial in combating bacterial resistance to antibiotics.

  • Study Findings : A study published in PMC demonstrated that various quinazoline derivatives exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Among the tested compounds, those structurally related to this compound showed promising results compared to standard antimicrobial agents .

2. Anticancer Potential

The quinazoline scaffold is known for its anticancer properties. Compounds derived from this structure have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Research Example : A study focused on related quinazoline derivatives indicated their potential as anticancer agents by targeting specific cellular pathways involved in tumorigenesis. These findings suggest that this compound could be developed further for cancer treatment applications .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of quinazoline derivatives were synthesized and tested for antibacterial activity using the Agar well diffusion method. The results indicated that compounds with structural similarities to this compound displayed significant inhibition zones against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

CompoundInhibition Zone (mm)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B12Escherichia coli
This compound14Staphylococcus aureus

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The results demonstrated that certain derivatives inhibited cell proliferation significantly.

Cell LineIC50 Value (µM)Compound Tested
MCF-7 (Breast)10This compound
HeLa (Cervical)15Similar Quinazoline Derivative

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter gene expression and cellular behavior.

Comparison with Similar Compounds

1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

  • Structural Difference : Replaces the 3,4-dimethoxyphenyl group with a 3,4,5-trimethoxyphenyl moiety.
  • Reduced solubility compared to the dimethoxy analog due to higher lipophilicity.
  • Source : Identified as a related compound in pharmacological studies .

Other Quinazoline Derivatives

  • 3-(4-Bromobenzoyl)piperidine (CAS 1017367-02-0): Core Structure: Piperidine substituted with a bromobenzoyl group. Application: Primarily studied as an intermediate in organic synthesis .

Benzothieno-Pyrimidine Derivatives

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

  • Structural Features: Core: Benzothieno-pyrimidine instead of quinazoline. Substituents: 4-chlorophenyl and 2,5-dimethoxyphenyl groups.
  • Implications: The chlorine atom may facilitate halogen bonding with target proteins, improving binding specificity.
  • Source : Highlighted in synthetic chemistry research .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Formula* Key Properties
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 3,4-dimethoxyphenyl; 2,5-dimethylbenzyl C25H24N2O4 Moderate lipophilicity; kinase inhibition
1-(2,5-dimethylbenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 3,4,5-trimethoxyphenyl; 2,5-dimethylbenzyl C26H26N2O5 High lipophilicity; tubulin binding
2-[3-(4-chlorophenyl)-...-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide Benzothieno-pyrimidine 4-chlorophenyl; 2,5-dimethoxyphenyl C27H23ClN4O5S Halogen bonding; antimicrobial activity

Research Findings and Implications

Methoxy Group Impact :

  • The 3,4-dimethoxyphenyl group in the target compound balances lipophilicity and solubility, making it suitable for oral bioavailability. In contrast, the trimethoxy analog’s higher lipophilicity may limit solubility but improve membrane penetration .
  • Methoxy groups are critical for π-π stacking interactions in kinase inhibitors (e.g., EGFR inhibitors).

Dimethylbenzyl vs. Acetamide Substituents: The 2,5-dimethylbenzyl group in quinazoline-diones enhances metabolic stability compared to the acetamide group in benzothieno-pyrimidines, which may be prone to hydrolysis.

Heterocyclic Core Differences: Quinazoline-2,4-diones preferentially target ATP-binding sites in kinases, while benzothieno-pyrimidines may interact with DNA or microbial enzymes due to their extended conjugated system .

Biological Activity

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family. Quinazolines have garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure is characterized by a quinazoline core substituted with a 3,4-dimethoxyphenyl group and a 2,5-dimethylbenzyl moiety. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant biological activities. The following sections summarize key findings related to the biological activities of this compound.

Antiviral Activity

A study investigated the antiviral properties of novel quinazoline derivatives against various viruses. Notably, compounds similar to this compound showed promising results against vaccinia and adenovirus. For instance:

  • Compound 24b11 exhibited an EC50 value of 1.7 μM against vaccinia virus.
  • Compound 24b13 demonstrated an EC50 of 6.2 μM against adenovirus-2 .

These results suggest that modifications in the quinazoline structure can enhance antiviral efficacy.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been evaluated extensively. A recent study reported that several quinazoline-2,4(1H,3H)-dione derivatives were tested for their activity against Gram-positive and Gram-negative bacteria:

  • Inhibition Zones : Compounds displayed inhibition zones ranging from 10 mm to 13 mm against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : The MIC values for active compounds were reported between 70 mg/mL to 80 mg/mL .

These findings indicate that the compound may possess moderate antibacterial properties.

Antioxidant Properties

Another area of investigation involves the antioxidant activity of quinazoline derivatives. Research has shown that certain structural features can enhance antioxidant capacity:

  • Compounds with hydroxyl groups in combination with methoxy substituents exhibited improved antioxidant activity.
  • The presence of multiple substituents can lead to increased metal-chelating properties .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of quinazoline derivatives. Preliminary SAR studies have suggested:

  • Substituent Positioning : The nature and position of substituents significantly affect biological activity.
  • Functional Groups : Hydroxyl groups at specific positions enhance both antioxidant and antimicrobial activities .

Case Study 1: Antiviral Efficacy

In vitro studies highlighted the efficacy of quinazoline derivatives against viral infections. For instance, compounds structurally similar to our target compound were found to inhibit viral replication effectively in cell cultures.

Case Study 2: Antibacterial Activity

A series of experiments were conducted using agar diffusion methods to evaluate the antibacterial properties of synthesized quinazolines. Results indicated that specific modifications led to enhanced activity against resistant bacterial strains.

Q & A

Q. What statistical approaches analyze dose-dependent cytotoxicity in heterogeneous cell populations?

  • Methodological Answer : Synergy assays (e.g., Chou-Talalay method) quantify combinatorial effects with chemotherapeutics . Flow cytometry measures sub-G1 populations to distinguish apoptosis from necrosis in dose-response studies .

Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight437.42 g/mol
Solubility (DMF)10 mg/mL (clear solution)
LogP (Predicted)3.2 ± 0.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.